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Abstract
SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7

(CDK7). CDK7 is a critical regulator of two fundamental cellular processes: cell cycle

progression and transcription. As a key component of the Transcription Factor IIH (TFIIH)

complex, CDK7 plays a pivotal role in the initiation of transcription by phosphorylating the C-

terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation is essential for

promoter clearance and the transition into productive elongation. By inhibiting CDK7, SHR5428
offers a promising therapeutic strategy for cancers that are dependent on high levels of

transcriptional activity, often termed "transcriptionally addicted" cancers. This document

provides an in-depth technical guide on the role of SHR5428 in transcription control,

summarizing key preclinical data, outlining relevant experimental protocols, and visualizing the

underlying molecular pathways.

Introduction to SHR5428 and its Target: CDK7
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that, in complex with Cyclin H

and MAT1, forms the CDK-Activating Kinase (CAK) complex. The CAK complex is responsible

for the activating phosphorylation of several other CDKs, thereby regulating cell cycle

progression.[1] Crucially, CDK7 is also an integral subunit of the general transcription factor

TFIIH.[1] In this context, CDK7's primary role is to phosphorylate the C-terminal domain (CTD)

of the largest subunit of RNA Polymerase II (Rpb1). This phosphorylation, particularly at serine
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5 (Ser5) and serine 7 (Ser7) of the heptapeptide repeats of the CTD, is a critical step for the

initiation of transcription, promoter escape, and the recruitment of RNA processing factors.[2][3]

SHR5428 has been identified as a potent, selective, and orally active noncovalent inhibitor of

CDK7.[3][4] Its mechanism of action is centered on the direct inhibition of CDK7's kinase

activity, which in turn disrupts the normal process of transcription, leading to cell cycle arrest

and apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated its efficacy in models

of triple-negative breast cancer (TNBC).[4][5]

Quantitative Preclinical Data for SHR5428
The following tables summarize the key quantitative data from preclinical studies of SHR5428,

highlighting its potency, cellular activity, and in vivo efficacy.

Table 1: In Vitro Potency and Cellular Activity of SHR5428

Parameter Value Cell Line/Enzyme Reference

CDK7 IC50 2.3 nM Recombinant CDK7 [3][4]

Cellular IC50 6.6 nM MDA-MB-468 (TNBC) [3][4]

Table 2: In Vivo Efficacy of SHR5428 in an HCC70 Xenograft Model

Dosage (Oral, q.d.)
Tumor Growth
Inhibition (TGI)

Mouse Model Reference

3 mg/kg 39%
HCC70 (TNBC)

Xenograft
[4]

10 mg/kg 61%
HCC70 (TNBC)

Xenograft
[4]

30 mg/kg 83%
HCC70 (TNBC)

Xenograft
[4]

Table 3: Pharmacokinetic Parameters of SHR5428 in Preclinical Species
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Species
Dose
(Oral)

Cmax
(ng/mL)

AUC
(ng·h/mL)

t1/2 (h) F (%)
Referenc
e

Mouse 2 mg/kg 116 139 0.7 32 [4]

Rat 2 mg/kg 120 556 2.6 44 [4]

Dog 2 mg/kg 543 4101 4.9 92 [4]

Signaling Pathway and Mechanism of Action
SHR5428's primary mechanism of action is the inhibition of CDK7, a central node in the

regulation of transcription. The following diagram illustrates the signaling pathway affected by

SHR5428.
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Caption: Mechanism of SHR5428 in inhibiting transcription.

Key Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of SHR5428 are not publicly

available. However, the following sections provide representative protocols for the key assays

used to characterize CDK7 inhibitors.
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CDK7 Kinase Assay (In Vitro)
This protocol is a representative example based on commercially available kinase assay kits.

Objective: To determine the in vitro inhibitory activity of SHR5428 against CDK7.

Materials:

Recombinant human CDK7/Cyclin H/MAT1 complex

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

ATP

CDK7 substrate (e.g., a peptide containing the YSPTSPS consensus sequence)

SHR5428 (serially diluted)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

384-well white plates

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of SHR5428 in DMSO and then dilute in kinase assay buffer.

Add 2.5 µL of the diluted SHR5428 or vehicle control (DMSO) to the wells of a 384-well

plate.

Add 2.5 µL of the CDK7 enzyme solution to each well.

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at

a concentration near the Km for ATP).

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
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Stop the reaction and measure the amount of ADP produced by following the manufacturer's

protocol for the ADP-Glo™ assay.

Plot the luminescence signal against the logarithm of the SHR5428 concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (In Vitro)
This protocol describes a typical method for assessing the effect of a compound on cancer cell

proliferation.

Objective: To determine the IC50 of SHR5428 in a cancer cell line (e.g., MDA-MB-468).

Materials:

MDA-MB-468 cells

Complete growth medium (e.g., DMEM with 10% FBS)

SHR5428 (serially diluted)

96-well clear-bottom black plates

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Plate reader capable of luminescence detection

Procedure:

Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells per well and allow them

to adhere overnight.

Treat the cells with a serial dilution of SHR5428 or vehicle control.

Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

Allow the plate to equilibrate to room temperature.

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC50 value.

Western Blot for RNA Polymerase II CTD
Phosphorylation
This protocol is used to directly assess the effect of SHR5428 on its target in a cellular context.

Objective: To measure the levels of phosphorylated RNA Polymerase II CTD in cells treated

with SHR5428.

Materials:

Cancer cell line (e.g., MDA-MB-468)

SHR5428

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies:

Anti-RNA Polymerase II CTD repeat YSPTSPS (total Rpb1)

Anti-phospho-RNA Polymerase II CTD (Ser5)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b12394268?utm_src=pdf-body
https://www.benchchem.com/product/b12394268?utm_src=pdf-body
https://www.benchchem.com/product/b12394268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anti-phospho-RNA Polymerase II CTD (Ser2)

Anti-Actin or GAPDH (loading control)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Treat cells with varying concentrations of SHR5428 for a specified time (e.g., 6 hours).

Lyse the cells and quantify the protein concentration.

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

Block the membrane and incubate with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Wash the membrane again and apply the ECL substrate.

Capture the chemiluminescent signal using an imaging system.

Quantify the band intensities and normalize to the loading control.
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9. Data Analysis
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Caption: Workflow for Western blot analysis of CDK7 inhibition.
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Xenograft Tumor Model (In Vivo)
This is a generalized protocol for establishing and evaluating the efficacy of a compound in a

xenograft model.

Objective: To assess the anti-tumor efficacy of SHR5428 in a mouse model.

Materials:

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

HCC70 human breast cancer cells

Matrigel (optional)

SHR5428 formulated for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of HCC70 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS,

potentially mixed with Matrigel) into the flank of each mouse.

Monitor the mice for tumor growth.

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment

and control groups.

Administer SHR5428 (e.g., 3, 10, 30 mg/kg) or vehicle control orally once daily (q.d.).

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using

the formula: (Length x Width²)/2.

Monitor the body weight of the mice as an indicator of toxicity.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic studies).

Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Conclusion and Future Directions
SHR5428 is a promising selective CDK7 inhibitor with demonstrated preclinical activity in

models of triple-negative breast cancer. Its mechanism of action, through the inhibition of

transcriptional regulation, provides a strong rationale for its development as a therapeutic agent

for cancers that are highly dependent on the expression of oncogenic transcription factors.

Further investigation is warranted to fully elucidate the spectrum of its anti-cancer activity and

to explore its potential in combination with other targeted therapies. As of the latest available

information, there are no public records of SHR5428 entering clinical trials. Continued

monitoring of its development progress is recommended for those in the field of oncology drug

development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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